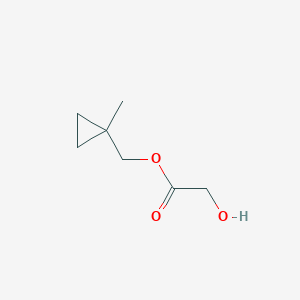

(1-Methylcyclopropyl)methyl 2-hydroxyacetate

Description

Properties

IUPAC Name |

(1-methylcyclopropyl)methyl 2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2-3-7)5-10-6(9)4-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQUEQJYILOVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)COC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)methyl 2-hydroxyacetate can be achieved through several synthetic routes. One common method involves the esterification of (1-Methylcyclopropyl)methanol with glycolic acid under acidic conditions. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopropyl)methyl 2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

(1-Methylcyclopropyl)methyl 2-hydroxyacetate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)methyl 2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, its structural features allow it to participate in various chemical transformations, influencing its reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Structure : Simpler ester lacking the cyclopropyl group.

- Physical Properties : Molecular weight 90.08 g/mol; colorless liquid with a boiling point inferred to be lower than cyclopropane derivatives due to smaller size .

- Requires respiratory and dermal protection during handling .

- Applications : Intermediate in organic synthesis; less steric complexity compared to cyclopropane derivatives.

Methoxypropyl Acetate (CAS 108-65-6)

- Structure: Non-cyclic ester with methoxy and methyl substituents.

- Physical Properties : Boiling point 145.8°C, flash point 33°C, flammable liquid (GHS02).

- Applications : Solvent or intermediate; lacks the strained cyclopropane ring, leading to lower reactivity compared to (1-methylcyclopropyl)methyl derivatives.

Methyl 2-Chloro-2-cyclopropylideneacetate

- Structure : Cyclopropane fused with a chloro-substituted ester.

- Synthesis : Derived from methyl 2-chloroacetate via cyclopropanation reactions; used to synthesize spirocyclic compounds and pharmaceuticals (e.g., Tadalafil analogs) .

- Reactivity : The chloro group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the hydroxyl group in the target compound .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

- Structure : Cyclopropane with mercaptomethyl and acetic acid groups.

- Applications : Intermediate in Montelukast synthesis; thiol group enables disulfide bond formation, contrasting with the ester functionality of the target compound .

Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)

- Structure: Cyclopropane with aminomethyl and ester groups.

- Applications : Pharmaceutical intermediate (e.g., for CNS drugs); the amine group allows for salt formation and enhanced solubility, unlike the hydroxyl group in the target compound .

Comparative Data Table

Key Research Findings

- Cyclopropane Stability: The strained cyclopropane ring in (1-methylcyclopropyl)methyl derivatives may increase susceptibility to ring-opening reactions under acidic or thermal conditions compared to non-cyclic esters .

- Hydroxy Group Reactivity : The 2-hydroxyacetate moiety could participate in hydrogen bonding, enhancing solubility in polar solvents compared to chloro- or thiol-substituted analogs .

- Synthetic Utility : Cyclopropane-containing esters are pivotal in constructing spirocyclic and bioactive molecules, but the hydroxyl group in the target compound may limit electrophilic reactivity compared to chloro derivatives .

Biological Activity

(1-Methylcyclopropyl)methyl 2-hydroxyacetate, a compound with the CAS number 1870150-09-6, has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound features a cyclopropyl ring and a 2-hydroxyacetate moiety, which significantly influences its reactivity and biological interactions. The presence of the hydroxyl group enhances its solubility in biological systems, facilitating interactions with various biomolecules.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| InChI Key | ZSQUEQJYILOVKZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The structural features allow it to participate in various chemical transformations, influencing its reactivity and biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for further exploration in pharmaceutical applications.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of other drugs or compounds.

- Cytotoxic Effects : Preliminary assays suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anti-cancer agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

- Cytotoxicity Assays : In vitro studies on human cancer cell lines revealed that the compound reduced cell viability by over 70% at concentrations exceeding 100 µg/mL, suggesting significant cytotoxic effects .

- Enzyme Interaction Studies : Research utilizing enzyme assays indicated that this compound effectively inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| (1-Methylcyclopropyl)methyl acetate | Moderate | Low | Low |

| (1-Methylcyclopropyl)methyl propionate | Low | Moderate | Moderate |

Q & A

Q. What strategies validate the compound’s role as a precursor in drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.